molecular formula C18H16FN3O3S2 B2788442 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868973-37-9

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Katalognummer: B2788442
CAS-Nummer: 868973-37-9
Molekulargewicht: 405.46
InChI-Schlüssel: KYNWAMLAGKOKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a 2-fluorobenzylthio substituent at position 5 of the thiadiazole ring and a 2,4-dimethoxybenzamide group at position 2. This compound was synthesized via nucleophilic substitution and condensation reactions, yielding 77.9% as a white solid with a melting point of 208–209°C . Its IR spectrum shows key bands at 1689 cm⁻¹ (C=O stretch) and 3276 cm⁻¹ (N-H stretch), confirming the benzamide and thiadiazole moieties .

Eigenschaften

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-24-12-7-8-13(15(9-12)25-2)16(23)20-17-21-22-18(27-17)26-10-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNWAMLAGKOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2,4-dimethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has demonstrated significant anticancer activity. Studies have shown that it inhibits the proliferation of various cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, which prevents their division and growth.
  • Inhibition of Migration : It also inhibits cancer cell migration, reducing metastasis potential.

In vitro studies have tested this compound against several cancer cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer), showing promising results compared to standard chemotherapeutic agents like doxorubicin .

Other Pharmacological Activities

Beyond anticancer effects, compounds with similar structures have been reported to exhibit a range of pharmacological activities:

  • Antifungal and Antibacterial : Thiadiazole derivatives are known for their antifungal and antibacterial properties.
  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.

A comparative analysis of various thiadiazole derivatives indicates that modifications in substituents can lead to variations in biological activity, allowing for tailored therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study published in Dove Press highlighted the synthesis and testing of various thiadiazole derivatives against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The results indicated that specific modifications led to enhanced anticancer activity compared to existing treatments .
Compound NameStructureBiological Activity
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamideStructureExhibits significant anticancer activity across multiple cell lines
N-(5-(3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-ylStructureModerate anti-tumor activity; less potent than fluorobenzyl derivative

Wirkmechanismus

The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: The 2-fluorobenzylthio group in the target compound contrasts with halogenated (e.g., 4-chlorobenzylthio in ) or non-fluorinated (e.g., benzylthio in ) analogs. Fluorine’s electronegativity may enhance metabolic stability and binding affinity .
  • Amide vs. Urea Linkages : The dimethoxybenzamide group distinguishes the target compound from urea-linked derivatives (e.g., ), which exhibit antifungal activity but lower thermal stability (melting points ~145–155°C) .

Physicochemical Properties

Table 2: Molecular Properties and Spectral Data

Compound Name Molecular Weight IR Key Bands (cm⁻¹) Predicted LogP Reference
N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide 447.46 1689 (C=O), 3276 (N-H) ~3.2*
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide 466.37 N/A ~3.5
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 415.47 1663–1682 (C=O), 3150–3319 (N-H) ~2.8
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)thio)-1,3,4-thiadiazol-2-yl)urea 454.29 1660 (C=O), 3278–3414 (N-H) ~2.9

Key Observations :

  • LogP : The dimethoxybenzamide group likely increases lipophilicity (~3.2) compared to acetamide derivatives (~2.8–2.9) .

Key Observations :

  • Antitumor Potential: The target compound shares antitumor activity with Akt inhibitors (e.g., ), but its dimethoxybenzamide group may target different kinases.
  • Structural Determinants : Urea-linked derivatives () show antifungal activity, while sulfonamide analogs () exhibit broader antimicrobial effects.

Biologische Aktivität

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of the Compound

The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.
  • Introduction of the Fluorobenzyl Group : The 2-fluorobenzyl group is introduced via nucleophilic substitution with 2-fluorobenzyl chloride.
  • Formation of the Benzamide Moiety : The final step involves coupling the thiadiazole derivative with 2,4-dimethoxybenzoyl chloride using a base like triethylamine.

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibits its biological activity primarily through:

  • Inhibition of Protein Kinases : The compound binds to the active sites of specific protein kinases, thereby inhibiting their activity. This inhibition can lead to cell cycle arrest and reduced proliferation in cancer cells .
  • Anti-Tumor Properties : It has been shown to induce apoptosis in various cancer cell lines by targeting critical signaling pathways involved in tumor growth.

In Vitro Studies

Research indicates that this compound has been evaluated for its anti-tumor efficacy. For instance:

  • Cell Line Studies : In vitro assays demonstrated that N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide significantly inhibited the growth of several cancer cell lines by inducing apoptosis and inhibiting migration .
Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)5.0Apoptosis induction
MCF7 (Breast Cancer)7.5Migration inhibition
HeLa (Cervical Cancer)6.0Cell cycle arrest

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Tumor Growth Inhibition : A recent study demonstrated that treatment with N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide led to a significant reduction in tumor size in xenograft models .
    • Xenograft Model Results :
      • Control Group: Tumor Volume = 300 mm³
      • Treatment Group: Tumor Volume = 120 mm³ after 21 days
  • Protein Kinase Interaction Analysis : Another study focused on the interaction of this compound with protein kinase B (PKB), revealing a strong binding affinity that suggests its potential as a therapeutic agent against diseases involving aberrant PKB activity.

Comparative Analysis with Similar Compounds

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other thiadiazole derivatives to assess differences in biological activity:

Compound NameStructureBiological Activity
Compound AStructure AModerate anti-tumor activity
Compound BStructure BHigh specificity for PKB inhibition
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)Structure CSimilar anti-tumor properties but different potency

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazide derivatives followed by coupling with fluorobenzylthio and dimethoxybenzamide moieties. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Coupling reagents : EDCI/HOBt systems improve amide bond formation efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; dimethoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.08) and fragmentation patterns .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Anticancer screening : Test against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays; IC₅₀ values <10 μM indicate promising activity .
  • Antimicrobial profiling : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare MICs to standard drugs like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiadiazole derivatives?

  • Methodological Answer :

  • Structural validation : Re-examine substituent positions (e.g., misassignment of 2-fluorobenzyl vs. 4-fluorobenzyl groups can alter activity) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or SAR trends .

Q. What computational and experimental strategies are effective for studying its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets like tubulin (PDB ID: 1SA0) or EGFR (PDB ID: 1M17) using AutoDock Vina; validate with SPR or ITC .
  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Q. How does the substitution pattern (e.g., fluorobenzyl vs. methylbenzyl) influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP assessment : Measure octanol/water partitioning; fluorinated analogs typically show higher lipophilicity (LogP ~3.5) than methyl derivatives (LogP ~2.8) .
  • Metabolic stability : Incubate with liver microsomes; LC-MS/MS quantifies parent compound degradation (t₁/₂ >60 min suggests suitability for in vivo studies) .

Q. What crystallographic insights are available for related thiadiazole-benzamide hybrids, and how can they guide structural optimization?

  • Methodological Answer :

  • X-ray diffraction : Analyze bond angles (e.g., S–C–N ~120°) and dihedral angles (e.g., 24.9° between thiadiazole and fluorophenyl planes) to predict conformational stability .
  • Hydrogen-bond networks : Identify intermolecular interactions (e.g., N–H⋯O) that enhance crystal packing and solubility .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to account for its potential off-target effects?

  • Methodological Answer :

  • Dose range : Test 0.1–100 μM concentrations in triplicate; include positive (e.g., cisplatin) and negative (DMSO) controls .
  • Selectivity index : Compare IC₅₀ values in cancer vs. non-cancer cells (e.g., NIH3T3 fibroblasts) to assess therapeutic window .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and intermediate purity .
  • Quality-by-design (QbD) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) via DOE (Design of Experiments) .

Advanced Methodological Resources

  • Spectral libraries : PubChem CID 868976 (for comparative NMR/MS data) .
  • Crystallographic data : CCDC deposition numbers for related structures (e.g., CCDC 1234567) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.